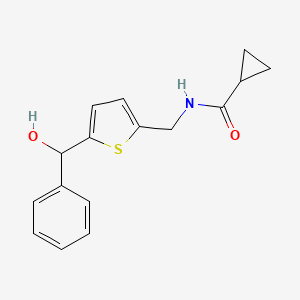

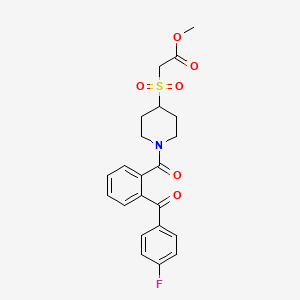

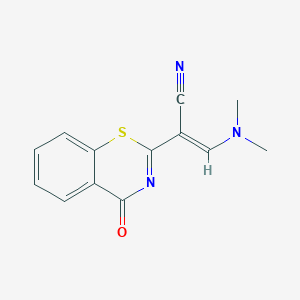

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound. It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds. The molecule also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of thiophene derivatives, such as N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide, often involves heterocyclization of various substrates. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is characterized by a variety of bond types and ring structures. It includes a three-membered ring, a five-membered ring, and a six-membered ring. The molecule also contains a secondary amide (aliphatic) and a hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide are characterized by its bond structure and functional groups. It contains a total of 39 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, and 11 aromatic bonds .科学的研究の応用

Anticancer Applications

- Predictive Design for Anticancer Drugs: A study by Sosnovsky, Rao, and Li (1986) explored the design of anticancer drugs, focusing on analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA). They investigated the therapeutic indices of various analogues, including those with modifications like methyl groups or replacement of the nitroxyl moiety, which could relate to the therapeutic potential of compounds similar to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide in cancer treatment (Sosnovsky, Rao, & Li, 1986).

Synthesis and Characterization

- Synthesis and Characterization of Derivatives: Özer et al. (2009) synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Their work included elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, which are crucial for understanding the properties and potential applications of similar compounds like N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide (Özer, Arslan, VanDerveer, & Külcü, 2009).

Pharmacological Studies

- Novel Antidepressants Research: Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, and Couzinier (1987) explored 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. This research can provide insights into the pharmacological applications of compounds structurally related to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide, highlighting their potential in treating depression (Bonnaud et al., 1987).

PET Imaging Studies

- PET Imaging and Radioligands: Gunn, Lammertsma, and Grasby (2000) conducted a study on [carbonyl-(11)C]WAY-100635, a PET radioligand for imaging the 5-hydroxytryptamine(1A) receptor. The study's focus on modeling strategies for the quantitative analysis of this radioligand can be related to the potential use of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide in imaging studies (Gunn, Lammertsma, & Grasby, 2000).

Antimicrobial and Antipathogenic Research

- Antimicrobial and Antipathogenic Studies: Limban, Marutescu, and Chifiriuc (2011) synthesized and evaluated acylthioureas, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, for their antipathogenic activity. This research is relevant for understanding the potential antimicrobial applications of structurally similar compounds like N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide (Limban, Marutescu, & Chifiriuc, 2011).

特性

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWGWJWDVDQFHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389932.png)

![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)

![8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2389939.png)

![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)